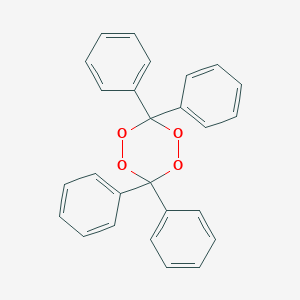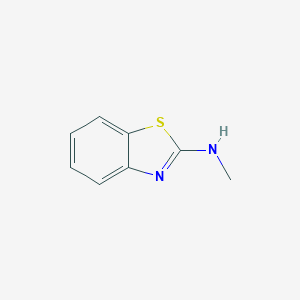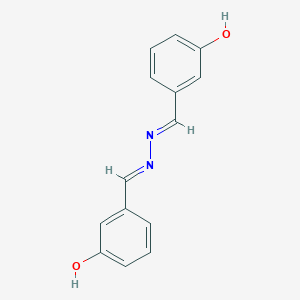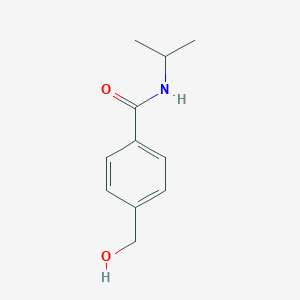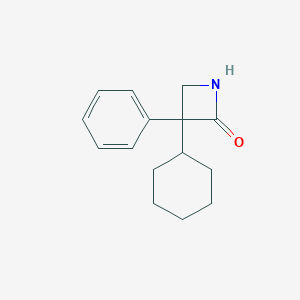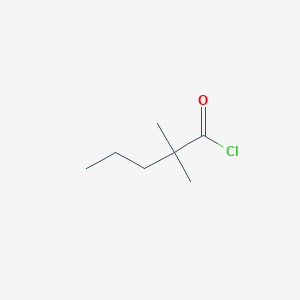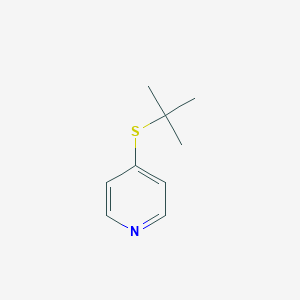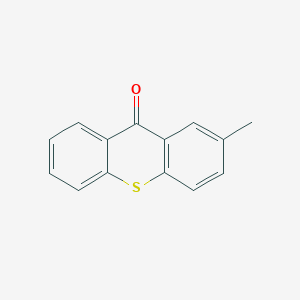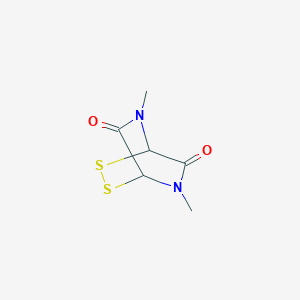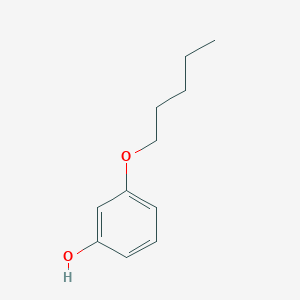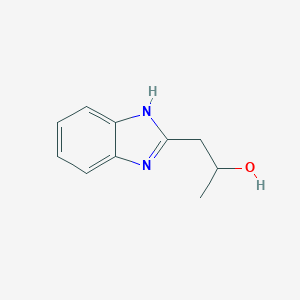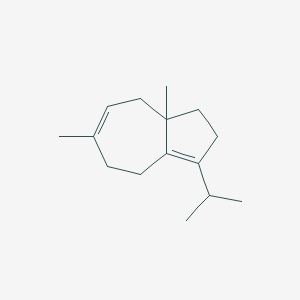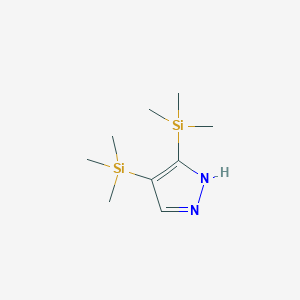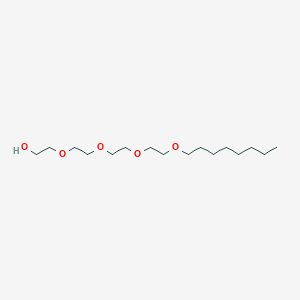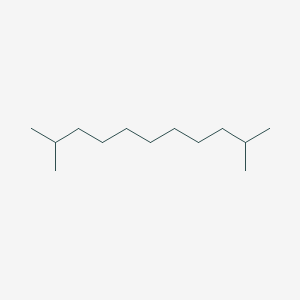
2,10-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dimethylundecane is a hydrocarbon compound with the chemical formula C13H28. It is commonly known as 2,10-diMe-C11 and belongs to the class of alkanes. This compound has been studied extensively for its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 2,10-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and affect their physical properties. It may also interact with proteins and enzymes involved in lipid metabolism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,10-Dimethylundecane are not well studied. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2,10-Dimethylundecane has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a low volatility, which makes it easy to handle and store. However, it has some limitations, including its low solubility in water and its limited use in biological systems.
Orientations Futures
There are several future directions for the study of 2,10-Dimethylundecane. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential applications in the field of nanotechnology, where it may be used as a building block for the synthesis of new materials. Additionally, further studies are needed to understand its mechanism of action and its potential use in biological systems.
Conclusion:
In conclusion, 2,10-Dimethylundecane is a hydrocarbon compound that has potential applications in various fields, including scientific research. Its synthesis method is well established, and it has been used as a reference standard in GC-MS analysis and as a model compound in studies of the biodegradation of alkanes. Further research is needed to understand its mechanism of action and its potential use in biological systems. Overall, 2,10-Dimethylundecane is a promising compound with many potential applications in the future.
Méthodes De Synthèse
The synthesis of 2,10-Dimethylundecane involves several steps. The first step involves the preparation of 1-bromoundecane by reacting 1-undecene with hydrogen bromide. The second step involves the reaction of 1-bromoundecane with 2-methyl-1-propanol in the presence of a strong base such as potassium tert-butoxide to produce 2,10-Dimethylundecane.
Applications De Recherche Scientifique
2,10-Dimethylundecane has been studied for its potential applications in various fields, including scientific research. It has been used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures such as crude oils and petroleum products. It has also been used as a model compound in studies of the biodegradation of alkanes in the environment.
Propriétés
Numéro CAS |
17301-27-8 |
|---|---|
Nom du produit |
2,10-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,10-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-12(2)10-8-6-5-7-9-11-13(3)4/h12-13H,5-11H2,1-4H3 |
Clé InChI |
AZUSLLNYWXCPIZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



